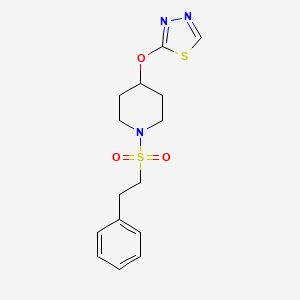

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c19-23(20,11-8-13-4-2-1-3-5-13)18-9-6-14(7-10-18)21-15-17-16-12-22-15/h1-5,12,14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHINZYMRMGYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced via sulfonylation reactions, often using phenethylsulfonyl chloride in the presence of a base.

Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide and appropriate electrophiles.

Coupling of the Piperidine and Thiadiazole Rings: The final step involves coupling the piperidine intermediate with the thiadiazole ring, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, hybrid derivatives containing thiadiazole moieties have been synthesized and evaluated for their ability to inhibit tumor growth. The introduction of lipophilic characteristics through the sulfur atom in thiadiazoles enhances their tissue permeability and biological activity .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. The unique structure of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole allows it to interact with microbial targets effectively. Studies indicate that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiadiazoles are known to interact with various enzymes involved in metabolic pathways. Research has indicated that derivatives can act as inhibitors for enzymes like kinases, which play critical roles in cancer progression and other diseases .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiadiazole derivatives against HeLa and MCF-7 cell lines. The results indicated that compounds with a similar structure to 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole exhibited significant cytotoxicity compared to standard chemotherapeutic agents. This suggests that further development of such compounds could lead to effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of several thiadiazole derivatives, including those structurally related to 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole. The study found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating their potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, we compare it with structurally related 1,3,4-thiadiazole derivatives reported in recent studies. Key differences in substituents, biological activities, and potency are summarized below:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Observations:

Structural Influence on Activity :

- The trifluoromethylpyrimidine substituent in compound 6a correlates with strong antifungal activity, likely due to enhanced electron-withdrawing effects and membrane penetration.

- Nitro groups (e.g., in pyrazole derivatives ) improve antimicrobial potency, possibly by interfering with bacterial DNA gyrase or cell wall synthesis.

- The phenethylsulfonyl group in the target compound may confer selectivity toward fungal or bacterial enzymes, though empirical validation is needed.

Spectrum of Activity :

- Pyrimidine-containing thiadiazoles (e.g., 6a ) exhibit narrow-spectrum antifungal effects , whereas nitro-substituted analogs show broader antimicrobial activity.

- The benzo[d]isoxazole hybrids display moderate activity, suggesting that bulky aromatic systems may reduce bioavailability.

Potency Trends: Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally enhance activity compared to electron-donating substituents. Piperidine or pyrazole rings improve solubility and target engagement, as seen in compound 6a and pyrazole derivatives .

Biological Activity

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of a sulfonyl group linked to a piperidine enhances its solubility and bioavailability.

Molecular Formula: C13H16N2O2S

Molecular Weight: 284.35 g/mol

Mechanisms of Biological Activity

Research indicates that compounds containing thiadiazole and sulfonamide moieties can exhibit various biological activities including:

- Antimicrobial Activity: Thiadiazoles have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways.

- Anti-inflammatory Effects: Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

- Anticancer Properties: Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators.

Antimicrobial Activity

A study conducted on various thiadiazole derivatives, including 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those observed for traditional antibiotics, suggesting a promising alternative in antibiotic-resistant infections .

Anti-inflammatory Studies

In vitro assays indicated that the compound inhibited the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Research

A preliminary study on the anticancer effects revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) via the intrinsic pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, and how are reaction conditions optimized?

The synthesis typically involves coupling phenethylsulfonyl-piperidine derivatives with thiadiazole precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are used to enhance nucleophilic substitution at the piperidin-4-yloxy position .

- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) facilitates sulfonylation and ether bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and avoid decomposition .

Validation : Thin-layer chromatography (TLC) and NMR spectroscopy monitor reaction progress, with yields typically ranging from 65% to 85% .

Q. How is the structural identity of this compound confirmed post-synthesis?

A multi-technique approach is employed:

Q. What in vitro assays are used to evaluate its biological activity?

- Kinase inhibition : ATP-competitive assays with recombinant kinases (e.g., EGFR, VEGFR) measure IC₅₀ values .

- Antimicrobial testing : Disk diffusion or microdilution against E. coli, B. mycoides, and C. albicans (MIC values reported as 8–32 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices .

Advanced Research Questions

Q. How do substituent modifications on the phenethylsulfonyl or thiadiazole groups affect pharmacological activity?

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring enhance kinase inhibition by increasing binding affinity (ΔG = -8.2 to -9.5 kcal/mol in docking studies) .

- Methyl or methoxy groups on the thiadiazole improve solubility but may reduce antimicrobial potency by 2–4 fold .

Methodology : - SAR studies : Synthesize derivatives with systematic substituent variations and compare IC₅₀/MIC values .

- Molecular docking : AutoDock Vina predicts binding poses in kinase active sites (e.g., PDB: 1M17) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Dynamic effects : Rotameric equilibria of the piperidine ring may cause unexpected splitting. Low-temperature NMR (e.g., -40°C) stabilizes conformers .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., piperidine chair vs. boat conformation) .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, improving yields by 15–20% .

- Protecting groups : Boc-protection of the piperidine nitrogen prevents side reactions during sulfonylation .

- Workup optimization : Gradient pH extraction (pH 4–6) isolates the product from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.